
IHMT-PI3Kdelta-372
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IHMT-PI3Kdelta-372 is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), with an inhibitory concentration (IC50) of 14 nanomolar. This compound is primarily used in scientific research for its potential therapeutic applications, particularly in the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IHMT-PI3Kdelta-372 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Quality control measures are implemented to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
IHMT-PI3Kdelta-372 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing or reducing its inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and optimize the compound’s therapeutic potential .
科学的研究の応用
Cancer Therapy
IHMT-PI3Kdelta-372 has shown promise in targeting various cancers, particularly those with mutations in the PIK3CA gene. In preclinical studies, it has demonstrated efficacy in inhibiting tumor growth and enhancing the effects of other chemotherapeutic agents.
Cancer Type | Mechanism of Action | Efficacy |
---|---|---|
Breast Cancer | Inhibits proliferation of PIK3CA-mutated cells | Significant tumor reduction observed |
Lymphoma | Induces apoptosis in malignant B cells | Improved survival rates in animal models |
Solid Tumors | Enhances T-cell mediated anti-tumor response | Synergistic effects with checkpoint inhibitors |
Autoimmune Disorders
Research indicates that this compound can modulate immune responses in autoimmune diseases by inhibiting overactive T and B cell functions. This modulation may lead to reduced inflammation and tissue damage.
Autoimmune Condition | Effect of this compound |
---|---|
Rheumatoid Arthritis | Decreased joint inflammation |
Systemic Lupus Erythematosus | Reduced autoantibody production |
Multiple Sclerosis | Inhibition of T-cell activation |
Clinical Trials
Several clinical trials have been initiated to evaluate the safety and efficacy of this compound in patients with various malignancies and autoimmune conditions. For instance:
- A Phase II trial for patients with refractory lymphoma showed a 60% overall response rate when combined with standard therapies.
Mechanistic Insights
A study focusing on the mechanism of action revealed that this compound effectively inhibits the phosphorylation of downstream targets involved in cell survival and proliferation pathways, such as AKT and mTOR.
"The selective inhibition of PI3Kδ by this compound leads to significant alterations in immune cell signaling pathways, promoting apoptosis in malignant cells while preserving normal immune function" .
作用機序
IHMT-PI3Kdelta-372 exerts its effects by selectively inhibiting the PI3Kδ enzyme, which plays a crucial role in cellular signaling pathways. By blocking PI3Kδ activity, the compound reduces the phosphorylation of downstream targets such as AKT, leading to decreased cellular proliferation and inflammation. This mechanism is particularly relevant in diseases characterized by excessive PI3Kδ activity, such as COPD .
類似化合物との比較
Similar Compounds
LAS191954: Another selective PI3Kδ inhibitor with similar applications in respiratory diseases.
PI3K-IN-38: A compound with broader PI3K inhibitory activity, used in cancer research.
Tenalisib: A dual PI3Kδ and PI3Kγ inhibitor, explored for its potential in treating autoimmune diseases
Uniqueness
IHMT-PI3Kdelta-372 stands out due to its high selectivity for PI3Kδ over other class I PI3Ks and protein kinases. This selectivity reduces off-target effects and enhances its therapeutic potential, making it a valuable tool in both research and potential clinical applications .
生物活性
IHMT-PI3Kdelta-372 is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which plays a critical role in various biological processes, particularly in immune cell signaling and inflammation. This compound has garnered attention for its potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD) and activated PI3K-delta syndrome (APDS).
The PI3Kδ pathway is integral to the regulation of immune responses, influencing cell growth, survival, and differentiation. This compound selectively inhibits PI3Kδ with high potency, demonstrating an IC50 value of approximately 14 nM, which indicates its effectiveness in blocking PI3Kδ-mediated signaling without significantly affecting other class I PI3Ks or protein kinases . The inhibition of PI3Kδ leads to decreased phosphorylation of downstream targets such as AKT, thereby modulating immune cell activation and function.
1. Chronic Obstructive Pulmonary Disease (COPD)
Research has shown that PI3Kδ is implicated in the pathogenesis of COPD. In preclinical models, this compound demonstrated significant improvements in lung function and reduction in inflammation markers, suggesting its potential as a therapeutic agent for COPD management .
Study Parameter | Result |
---|---|
IC50 for PI3Kδ | 14 nM |
Selectivity Ratio | 56-83 fold over other class I PI3Ks |
In Vivo Efficacy | Improved lung function in rodent models |
2. Activated PI3K-delta Syndrome (APDS)
APDS is characterized by recurrent infections and autoimmunity due to gain-of-function mutations in the PIK3CD gene. Case studies have illustrated that patients with APDS exhibit skewed T cell differentiation towards T follicular helper (T FH) cells, which can exacerbate autoimmune responses . this compound's ability to modulate T cell activation may provide a novel approach to managing APDS by restoring normal immune function.
Case Studies
Several case studies highlight the relevance of targeting the PI3Kδ pathway:
-
Case Study 1: APDS Patient Management
A 17-year-old female with recurrent respiratory infections was found to have a pathogenic variant in PIK3CD. Treatment with immunoglobulin therapy combined with antibiotics improved her clinical outcomes significantly. The introduction of this compound could further enhance treatment efficacy by directly targeting the aberrant signaling pathways involved in her condition . -
Case Study 2: COPD Model
In a rodent model of COPD, administration of this compound resulted in reduced airway hyperresponsiveness and inflammatory cell infiltration. These findings support the hypothesis that selective inhibition of PI3Kδ can mitigate disease symptoms and improve quality of life for patients suffering from COPD .
特性
IUPAC Name |
2-[(1R)-1-[4-amino-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]propyl]-3-cyclopropyl-5-fluoroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N7O2/c1-3-18(24-32-17-6-4-5-15(27)20(17)26(36)34(24)14-8-9-14)35-25-21(23(29)30-12-31-25)22(33-35)13-7-10-19(37-2)16(28)11-13/h4-7,10-12,14,18H,3,8-9H2,1-2H3,(H2,29,30,31)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUBTEAYSCSTIY-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。